molecular formula C12H18N2O2 B3057237 N-(5-Methoxy-4-methylpyridin-3-yl)pivalamide CAS No. 77903-26-5

N-(5-Methoxy-4-methylpyridin-3-yl)pivalamide

Cat. No.: B3057237
CAS No.: 77903-26-5
M. Wt: 222.28 g/mol
InChI Key: SIITWAUFVLJVQH-UHFFFAOYSA-N
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Description

N-(5-Methoxy-4-methylpyridin-3-yl)pivalamide: is an organic compound with the molecular formula C12H18N2O2. It is characterized by a pyridine ring substituted with a methoxy group at the 5-position and a methyl group at the 4-position, along with a pivalamide group attached to the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methoxy-4-methylpyridin-3-yl)pivalamide typically involves the reaction of 5-methoxy-4-methylpyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the pivaloyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may

Properties

IUPAC Name

N-(5-methoxy-4-methylpyridin-3-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-8-9(6-13-7-10(8)16-5)14-11(15)12(2,3)4/h6-7H,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIITWAUFVLJVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1NC(=O)C(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507514
Record name N-(5-Methoxy-4-methylpyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77903-26-5
Record name N-(5-Methoxy-4-methylpyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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